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molecular formula C13H22O2 B8309177 (Z)-4-Cyclohexylcyclohexylcarboxylic acid CAS No. 80580-69-4

(Z)-4-Cyclohexylcyclohexylcarboxylic acid

Cat. No. B8309177
M. Wt: 210.31 g/mol
InChI Key: CPKFMLAOYBETEI-UHFFFAOYSA-N
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Patent
US05698548

Procedure details

Reduce a solution of 4-biphenylcarboxylic acid (10 g) in ethanol (EtOH) (175 mL) and EtOAc (30 mL) over 5% rhodium/alumina (7 g) under H2 (60 psi) for 8 days. Filter the catalyst and concentrate the solution to obtain the title compound (9.92 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7]([OH:9])=[O:8])=[CH:3][CH:2]=1>C(O)C.CCOC(C)=O.[Rh]>[CH:10]1([CH:1]2[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)C1=CC=CC=C1
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
7 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.92 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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